
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a chlorine atom, as well as an ester linkage to another pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester typically involves the esterification of 3-Pyridinecarboxylic acid, 5-chloro- with 3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
科学的研究の応用
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester involves its interaction with specific molecular targets. The ester linkage and the chlorine substituent play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
3-Pyridinecarboxylic acid, 5-chloro-, 3-pyridinylmethyl ester is unique due to the presence of both a chlorine atom and an ester linkage to another pyridine ring. This structural feature distinguishes it from other pyridinecarboxylic acids and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
23723-30-0 |
|---|---|
分子式 |
C12H9ClN2O2 |
分子量 |
248.66 g/mol |
IUPAC名 |
pyridin-3-ylmethyl 5-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-4-10(6-15-7-11)12(16)17-8-9-2-1-3-14-5-9/h1-7H,8H2 |
InChIキー |
XOOJNWDAXVCRLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)COC(=O)C2=CC(=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



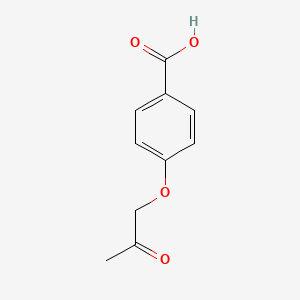
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
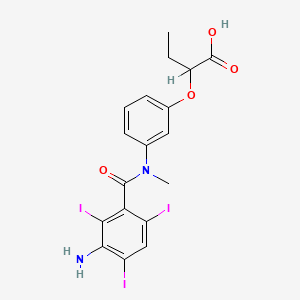
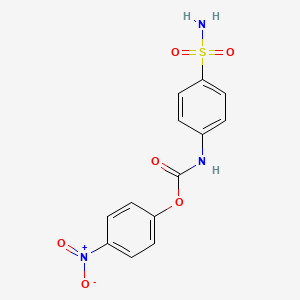
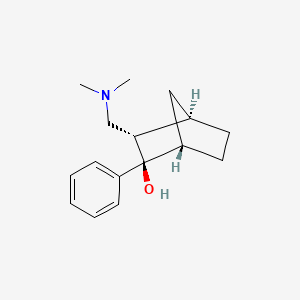
![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
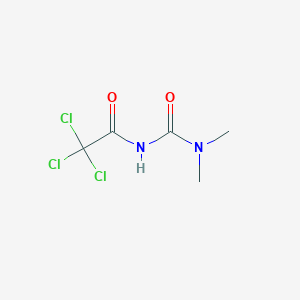
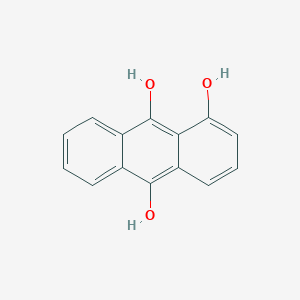
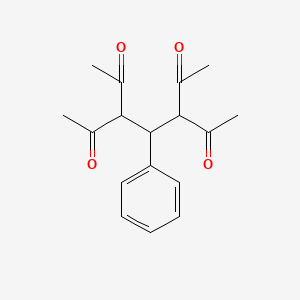

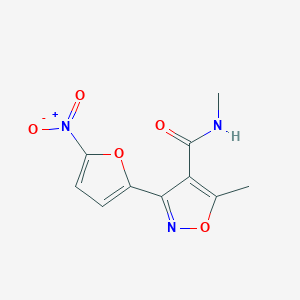
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
